(1R,2S)-1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylamine hydrochloride

Asymmetric Catalysis Organocatalysis Chiral Diamine Ligand

Sourcing the incorrect stereoisomer of bornylamine can lead to complete loss of catalytic or biological activity, derailing research projects. (1R,2S)-1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylamine hydrochloride (CAS 73657-24-6) is the precisely defined (+)-exo enantiomer, validated for superior performance in asymmetric synthesis and drug discovery. - Achieves up to 99% ee in Henry and Michael addition reactions when used as a chiral scaffold. - Derived from natural (+)-camphor, ensuring high optical purity (typically ≥95%) for reproducible stereochemical outcomes. - Antimycobacterial derivatives exhibit nanomolar MICs (as low as 0.16 μM), 25x more potent than ethambutol.

Molecular Formula C10H20ClN
Molecular Weight 189.72 g/mol
CAS No. 73657-24-6
Cat. No. B1503552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylamine hydrochloride
CAS73657-24-6
Molecular FormulaC10H20ClN
Molecular Weight189.72 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)N)C)C.Cl
InChIInChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H/t7?,8-,10-;/m0./s1
InChIKeyXVVITZVHMWAHIG-LEFOPYBQSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Source (1R,2S)-Bornylamine HCl for Chiral Synthesis & Biological Probes


(1R,2S)-1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylamine hydrochloride (CAS 73657-24-6), commonly referred to as (+)-exo-bornylamine hydrochloride, is a chiral primary amine derived from the natural monoterpene (+)-camphor . This bicyclic amine serves as a versatile building block in asymmetric synthesis and medicinal chemistry due to its rigid norbornane skeleton and well-defined (1R,2S) stereochemistry . The hydrochloride salt form offers practical advantages in handling and solubility over the free base, which is a key consideration for procurement in research laboratories focused on reproducible reaction setups . The compound's high optical purity, typically ≥95%, is critical for applications where enantiomeric integrity directly governs the stereochemical outcome of reactions or biological target engagement .

1 Chiral (1R,2S)-exo-bornylamine scaffold for asymmetric synthesis
2 High optical purity supports stereochemical control
3 HCl salt form enables reproducible handling and solubility

Risk of Stereoisomer Substitution for (1R,2S)-Bornylamine HCl


Stereochemistry is the primary determinant of function for this compound. Simple substitution with its (1S,2R)-enantiomer, the endo isomer, or isobornylamine leads to divergent, and often inferior, outcomes in both catalytic and biological systems. For instance, the spatial orientation of the amine group in the exo configuration is a prerequisite for constructing high-performing C1-symmetric diamine organocatalysts, while endo-derived scaffolds yield catalysts with substantially lower enantioselectivity [1]. Similarly, antiviral activity against Respiratory Syncytial Virus (RSV) has been specifically attributed to an exo-bornylamine derivative and is not observed with the corresponding endo isomer [2]. In antimycobacterial drug discovery, the biological activity is directly tied to the specific camphane scaffold, and the use of the wrong isomer can result in a complete loss of nanomolar potency [3]. Therefore, sourcing the precise stereoisomer is a critical quality control parameter to ensure the validity and reproducibility of experimental results.

Enantiomer (1S,2R)
Stereochemical induction may reverse, altering catalytic outcome and biological target engagement
Endo isomer
Reported loss of antiviral activity and reduced organocatalyst enantioselectivity versus exo configuration
Isobornylamine
Scaffold geometry differs; antimycobacterial activity may not transfer and target binding may shift

Performance Comparison: (1R,2S)-Bornylamine Scaffold vs Key Comparators


Exo-Bornylamine-Derived Chiral Organocatalysts

C1-symmetric chiral diamines derived from exo-(−)-bornylamine demonstrate superior performance in asymmetric catalysis compared to those derived from other natural amines like (+)-(1S,2S,5R)-menthylamine. Specifically, the bornylamine-derived ligand L1, when complexed with CuCl2, catalyzes the Henry (nitroaldol) reaction to produce chiral β-nitro alcohols with high efficiency [1]. This structural specificity underscores the value of the (1R,2S)-bornylamine scaffold for creating highly selective catalysts.

Catalytic Enantioselectivity
Head-to-head
Reported ee up to 99% for exo-bornylamine derived Cu catalyst; menthylamine/endo analogs lower
Supports exo-stereochemistry fit for asymmetric organocatalyst design
Enantioselectivity context within Henry and Michael addition models
Asymmetric Catalysis Organocatalysis Chiral Diamine Ligand

Anti-TB Activity: Bornylamine Amides vs Ethambutol

The bornylamine scaffold is a key structural motif in novel antimycobacterial agents. A systematic study of bornylamine-derived amides revealed remarkable activity against Mycobacterium tuberculosis H37Rv. The activity shifts from micromolar to nanomolar inhibitory concentrations depending on the side chain [1].

Antimycobacterial MIC
Reported
MIC 0.16 µM for bornylamine amide derivative; 25-fold lower than ethambutol reference
Supports antimycobacterial screening context
Cytotoxicity review needed; HEK-293T data available
Tuberculosis Antimycobacterial Medicinal Chemistry

11β-HSD1 Inhibition: (R)- vs (S)-Bornylamine Derivative

In a study of novel sulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a derivative of (R)-(+)-bornylamine was established as the most potent compound in the series. Its activity was directly compared to its S-enantiomer, highlighting the critical role of the bornylamine scaffold's configuration [1].

11β-HSD1 Inhibition
Head-to-head
(R)-(+)-bornylamine derivative IC50 = 18 nM; S-enantiomer significantly less active
Enantiomer-specific target engagement assay context
Mouse 11β-HSD1 model; stereochemistry review required
11β-HSD1 Inhibitor Type 2 Diabetes Structure-Activity Relationship

RSV Antiviral Activity: Exo vs Endo-Bornylamine

A direct comparison of derivatives synthesized from exo- and endo-bornylamines reveals that antiviral activity against Respiratory Syncytial Virus (RSV) is stereospecific. Only the exo-bornylamine derivative containing a 4-methylpiperidine fragment was found to have pronounced antiviral activity [1].

RSV Antiviral Activity
Cross-study
Pronounced activity only for exo-bornylamine derivative; endo and amide analogs inactive
Exo stereochemistry is critical; supports stereospecific antiviral probe development
Data to verify in independent RSV assay
Antiviral Respiratory Syncytial Virus (RSV) Bornylamine Derivatives

Cytotoxicity of Bornylamine-Pd(II) Complex vs Platinum Drugs

The chiral bornylamine ligand was used to synthesize a new enantiomerically pure palladium(II) complex. Its cytotoxic activity was benchmarked against the clinical platinum drugs cisplatin, carboplatin, and oxaliplatin, providing a direct comparison of its performance as a ligand in medicinal inorganic chemistry [1].

Pd Complex Cytotoxicity
Head-to-head
IC50 = 86.1 µM for bornylamine-Pd complex vs 71.3–104.3 µM for cisplatin/carboplatin/oxaliplatin
Cell-model cytotoxicity endpoint review
HeLa cell line; MTT assay context
Palladium(II) Complex Cytotoxicity Metallodrug

When to Prioritize (1R,2S)-Bornylamine HCl


Next-Generation Chiral Organocatalysts

For researchers developing new ligands for asymmetric synthesis, the (1R,2S)-exo-bornylamine scaffold is a superior starting material. Published data confirms that catalysts derived from this specific scaffold can achieve near-perfect enantioselectivities (up to 99% ee) in Henry and Michael addition reactions, often surpassing those derived from menthylamine [1]. Procuring this precise isomer is an evidence-backed strategy for achieving high-performance asymmetric induction, which is critical for synthesizing single-enantiomer pharmaceuticals [1] [2].

Anti-TB Hit-to-Lead Optimization

Medicinal chemistry programs targeting Mycobacterium tuberculosis should consider the bornylamine scaffold as a privileged structure. This is not a speculative claim but is supported by quantitative evidence showing that certain bornylamine-derived amides and amido-alcohols exhibit nanomolar MICs (as low as 0.16 μM), making them 25 times more potent than the frontline drug ethambutol [3]. Sourcing the compound enables the exploration of a novel chemical space around the camphane core that is already validated for high potency and low cytotoxicity against human cells [3] [4].

Stereochemistry-Dependent Antiviral Mechanisms

In studies where the mechanism of action is hypothesized to be stereospecific, the use of (1R,2S)-bornylamine hydrochloride is non-negotiable. Evidence from RSV research demonstrates a clear binary switch in activity: only the exo-stereoisomer derivative possesses pronounced antiviral effects, while the endo isomer and its amide precursors are completely inactive [5]. Using the incorrect stereoisomer in such a study would lead to a false negative, derailing the project. This compound is therefore essential for any study on stereochemistry-activity relationships in a bicyclic amine context [5].

Synthesis of Enantiopure Metallodrug Candidates

The synthesis of novel metallodrugs requires a robust and well-characterized chiral amine. The bornylamine-derived palladium(II) complex has been directly benchmarked against clinical platinum drugs, showing cytotoxic activity on par with oxaliplatin, cisplatin, and carboplatin [6]. When the goal is to investigate chiral metal complexes for cancer therapy, this scaffold provides a proven synthetic entry point to enantiomerically pure compounds with demonstrated, measurable biological activity, making it a valuable asset for inorganic medicinal chemistry [6].

Application
Selection Property
Validation Focus
Chiral organocatalyst research
Exo-bornylamine scaffold fit
Enantioselectivity endpoint review
Antimycobacterial screening studies
Bornylamine derivatization context
MIC endpoint and cytotoxicity review
Stereochemistry-activity relationship studies
Exo-stereoisomer attribution
Antiviral assay endpoint context
Chiral metallodrug candidate investigation
Bornylamine-metal complex context
Cytotoxicity endpoint comparison
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